molecular formula C9H15BO3 B155089 Triallyl borate CAS No. 1693-71-6

Triallyl borate

Cat. No. B155089
CAS RN: 1693-71-6
M. Wt: 182.03 g/mol
InChI Key: RQNVJDSEWRGEQR-UHFFFAOYSA-N
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Description

Triallyl borate is a compound that can be synthesized through various chemical reactions involving boron-containing substances. While the provided papers do not directly discuss triallyl borate, they do provide insights into the chemistry of boron compounds and their reactivity, which can be extrapolated to understand triallyl borate.

Synthesis Analysis

The synthesis of borate compounds can be achieved through different methods. For instance, trialkyl borates can be prepared by simple esterification of boric acid with alcohols, as described in the synthesis of nadic dialkyl-ester derivatives with trialkyl borate . This process is considered green as it does not require solvents or catalysts, and the boric acid can be recycled. Although triallyl borate is not explicitly mentioned, the synthesis of trialkyl borates shares similarities that could be applicable to triallyl borate.

Molecular Structure Analysis

The molecular structure of borate compounds can vary significantly. The paper on tetrakis(imidazolyl)borate-based coordination polymers presents metal-organic frameworks with the borate anion . While this does not directly relate to triallyl borate, it highlights the versatility of borate anions in forming various structures, which is relevant for understanding the potential molecular structure of triallyl borate.

Chemical Reactions Analysis

Borate compounds are known to participate in a variety of chemical reactions. For example, trialkyl(1-alkynyl)borates can react with orthoesters in the presence of titanium tetrachloride to produce α,β-unsaturated carbonyl compounds . This demonstrates the reactivity of borate compounds and suggests that triallyl borate could also engage in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of borate compounds are influenced by their molecular structure. The papers provided do not offer specific details on the properties of triallyl borate, but the discussion of other borate compounds implies that factors such as hydrogen bonding and the conformation of the borate anion can affect these properties . For triallyl borate, one could infer that its properties would be shaped by its molecular geometry and the presence of allyl groups.

Scientific Research Applications

Radiation Research

Tirallyl borate has been studied in the context of radiation research. Investigations into the structure and reactions of allyl radicals produced by γ-irradiation of triallyl borate have been reported. These studies demonstrated that the EPR spectra of irradiated triallyl borate consist of allylic radicals, providing insights into the effects of γ-irradiation on such compounds (Schrödner, Wünsche, & Pfeiffer, 1990).

Electrolyte Additive Studies

Tirallyl borate has been explored as an electrolyte additive, particularly in high-voltage lithium-ion cells. Research indicates that cells containing triallyl borate produced less gas during formation and cycling than control cells. Additionally, the presence of triallyl borate led to higher coulombic efficiency and reduced potential drop during storage, although large amounts can lead to impedance issues (Xia et al., 2015).

Borate Glasses

The unique properties and applications of borate glasses, which include triallyl borate, have been reviewed. These glasses offer advantages over silicate glasses in certain applications, although their affinity to water requires careful selection and design for specific uses (Bengisu, 2016).

Optical Materials

Borates, including triallyl borate, are a rich source for optical materials. They have been documented in over 3900 boron-containing compounds and are important for the discovery of new optical materials with varied and complex structures (Mutailipu, Poeppelmeier, & Pan, 2020).

Biochemical Role in Plants

Boron, in the form of borate such as triallyl borate, plays a biochemical role in plants. It affects the partitioning of metabolism between glycolytic and pentose-shunt pathways. This effect is due to the association of borate with 6-phosphogluconic acid, impacting plant health and development (Lee & Aronoff, 1967).

Analytical Chemistry

In analytical chemistry, borate, which can include triallyl borate, is used in affinity chromatography for various applications, including the separation and analysis of nucleosides and catecholamines (Kemper, Hagemeier, Boos, & Schlimme, 1984).

properties

IUPAC Name

tris(prop-2-enyl) borate
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InChI

InChI=1S/C9H15BO3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h4-6H,1-3,7-9H2
Source PubChem
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InChI Key

RQNVJDSEWRGEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

B(OCC=C)(OCC=C)OCC=C
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Molecular Formula

C9H15BO3
Record name TRIALLYL BORATE
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DSSTOX Substance ID

DTXSID4061886
Record name Boric acid (H3BO3), tri-2-propen-1-yl ester
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Molecular Weight

182.03 g/mol
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Physical Description

Triallyl borate is a colorless liquid. It is insoluble in water and weigh, less than water. Contact with the material may cause mild irritation to skin, eyes, and mucous membranes. It may be slightly toxic by ingestion. It is used to make other chemicals.
Record name TRIALLYL BORATE
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Product Name

Triallyl borate

CAS RN

1693-71-6
Record name TRIALLYL BORATE
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Record name Boric acid (H3BO3) tri-2-propen-1-yl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
HN Kim, HR Lee, T Yim - Journal of Electrochemical Science and …, 2023 - jecst.org
… This work aims to demonstrate the effectiveness of triallyl borate (TAB) as an electrolyte additive for improving the interfacial stability of LNCM83 cathode materials (Fig. 1). The TAB …
Number of citations: 2 jecst.org
A Step, C Step - Handbook of Fluorous Chemistry, 2006 - books.google.com
… C8F17I triallyl borate i-octane AIBN 12 h at 80 C … It is then charged with isooctane (125 mL), 1 (100 g, 183 mmol) and triallyl borate (11.1 g, 61 mmol)[1]. Powdered AIBN (0.25 g) is …
Number of citations: 0 books.google.com
X Lu, X Jiang, X Tao - Journal of organometallic chemistry, 1988 - Elsevier
… This palladium-catalyzed allylic carbon-oxygen bond cleavage in triallyl borate is yet another example of the low valency transition metal-catalyzed reactions of the series of allylic …
Number of citations: 87 www.sciencedirect.com
W Gerrard, MF Lappert, HB Silver - Journal of the Chemical Society …, 1956 - pubs.rsc.org
… Such a complex was also obtained from triallyl borate, boron trichloride, and pyridine, the … triallyl borate (cf. Golclough, Gerrard, and Lappert * for orthoborate co-ordination reactions) : …
Number of citations: 11 pubs.rsc.org
YK Han, K Lee, J Yoo, YS Huh - Theoretical Chemistry Accounts, 2014 - Springer
… Note that triallyl borate (20) has a somewhat larger BE(F − ) value of 3.88 eV than TMSB. We believe that the triallyl borate molecule is promising as a CEI-forming additive, since …
Number of citations: 16 link.springer.com
Z Szlávik, G Tárkányi, G Tarczay, Á Gömöry… - Journal of fluorine …, 1999 - Elsevier
… The radical addition of F-alkyl iodides to the CC double bonds of triallyl borate is followed by the reduction step using tributylstannane hydride under one-pot conditions. Finally, the …
Number of citations: 25 www.sciencedirect.com
M Schrödner, P Wünsche, K Pfeiffer - International Journal of Radiation …, 1990 - Elsevier
… Abstract--The structure and the reactions of allyl radicals produced by ?-irradiation at 77 K of triallyl phosphate, triallyl borate, triallyl cyanurate and triallyl isocyanurate are reported. By …
Number of citations: 3 www.sciencedirect.com
J Rábai, I Kövesi, AM Bonto - … P. Curran, Istvan T. Horváth (Eds …, 2004 - Wiley Online Library
… triallyl borate i-octane … It is then charged with isooctane (125 mL), 1 (100 g, 183 mmol) and triallyl borate (11.1 g, 61 mmol)[1]. Powdered AIBN (0.25 g) is added and the mixture is heated …
Number of citations: 0 onlinelibrary.wiley.com
WJ Jones, LH Thomas, EH Pritchard… - Journal of the Chemical …, 1946 - pubs.rsc.org
… Chern., 1878, 18, 380), who obtained tri-2 : 3dibromopropyl borate by the action of bromine on triallyl borate. In a study of the action of bleaching powder and boric acid on …
Number of citations: 26 pubs.rsc.org
E Rothstein, RW Saville - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… of the reaction between diethyl zinc and triallyl borate (Councler, J . pr. Clzem., 1878, 18, 371). … Substitution of triallyl borate for the methyl ester yielded a liquid, bp 75-76"/11 mm., which …
Number of citations: 7 pubs.rsc.org

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